Structural Differentiation via Spectroscopic Fingerprint: FTIR and GC-MS Verification
The regioisomeric identity of 1-(3-bromomethyl-phenyl)-ethanone (meta-isomer) can be definitively established via its unique FTIR and GC-MS spectral profiles, which serve as a quality control benchmark. The compound has one documented FTIR spectrum and two distinct GC-MS spectra in the Wiley spectral library [1]. In contrast, while spectral data exists for related isomers like 3'-bromo-4'-methylacetophenone (CAS 40180-80-1) and 4'-bromomethylacetophenone (CAS 51229-51-7), their specific spectral fingerprints (e.g., NMR, FTIR) differ quantitatively due to the altered substitution pattern, allowing for unambiguous differentiation [2].
| Evidence Dimension | Spectral Library Coverage |
|---|---|
| Target Compound Data | 1 FTIR spectrum, 2 MS (GC) spectra documented in SpectraBase |
| Comparator Or Baseline | 3'-Bromo-4'-methylacetophenone (CAS 40180-80-1): 1 NMR, 3 FTIR, 1 Raman spectra documented. 4'-Bromomethylacetophenone (CAS 51229-51-7): No spectroscopic data detailed. |
| Quantified Difference | Distinct spectral fingerprints; specific peak positions differ. |
| Conditions | SpectraBase database; Wiley spectral libraries |
Why This Matters
Access to validated reference spectra ensures correct compound identity upon receipt, preventing costly experimental failures due to mislabeled or isomeric impurities.
- [1] SpectraBase. 3-Bromomethylacetophenone. Compound ID: D7rx4uKkbtT. Wiley Science Solutions. https://spectrabase.com/compound/D7rx4uKkbtT. View Source
- [2] SpectraBase. 3'-Bromo-4'-methylacetophenone. Compound ID: GoY6lfLPeBv. Wiley Science Solutions. https://spectrabase.com/compound/GoY6lfLPeBv. View Source
